molecular formula C14H22O8 B151239 (2R,3R)-2,3-Bis(pivaloyloxy)succinic acid CAS No. 65259-81-6

(2R,3R)-2,3-Bis(pivaloyloxy)succinic acid

Cat. No. B151239
CAS RN: 65259-81-6
M. Wt: 318.32 g/mol
InChI Key: UFHJEZDFEHUYCR-HTQZYQBOSA-N
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Description

Equilibrium Structure and Dynamics

The study of (2R,3R)-(+)-bis(decyloxy)succinic acid provides insights into the behavior of twin-tailed, twin-chiral fatty acids at the air-water interface. The research demonstrates that the pH of the subphase significantly influences monolayer formation, with acidic conditions leading to stable monolayers and bilayers at collapse pressures. Temperature also affects film compressibility, and the presence of metal ions like Zn2+ and Ca2+ can lead to the formation of two-dimensional metal complexes. The study utilized Langmuir monolayers, molecular dynamics simulations, and various microscopy techniques to understand the molecular packing and structure of these monolayers and multilayers .

Structure and Molecular Dynamics of Complex Crystals

Bis-1,2,4-triazole succinic acid complex crystals exhibit wave-like layer structures and are part of the dicarboxylic acid family. The study compared the crystal structure determined by X-ray diffraction with semi-empirical molecular orbital calculations. The research highlights the importance of specific interactions within layers and weak interlayer interactions, such as N–H···π type hydrogen bonds. The charge density and electrostatic potential distributions were analyzed, and the vibrational spectra from IR and Raman measurements were related to the crystal structures .

Succinic Acid Derivatives of Pyridinol

The reaction of 2-ethyl-6-methylpyridin-3-ol with succinic acid resulted in two succinic acid derivatives. The study describes the crystal structures of these compounds, which are characterized by intermolecular hydrogen bonds and π-π interactions. These interactions lead to the formation of three-dimensional and two-dimensional networks in the crystal structures. The research provides detailed insights into the molecular arrangements within these structures .

(2R,3R)-Dipivaloyltartaric Acid

(2R,3R)-Dipivaloyltartaric acid is a chiral auxiliary used for enantioselective protonation and asymmetric transformations. It can also serve as a starting material for the synthesis of chiral succinimides and polyhydroxy compounds. The physical data, solubility, preparative method, drying process, and handling precautions are thoroughly described. The compound's synthesis involves the hydrolysis of an anhydride obtained from (2R,3R)-tartaric acid and pivaloyl chloride .

Synthesis of Succinic Acid Derivatives

An efficient one-pot synthesis method for 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives was developed. The reaction involves aromatic amines and diethyl malonate in diphenyl ether, catalyzed by triethylamine. The study also describes the synthesis of arylmethylene-bis-3,3'-quinoline-2-ones under similar conditions. The structures of the synthesized compounds were confirmed using IR, NMR, mass spectra, and X-ray structure analyses .

Novel Synthesis of Gemini Surfactant

A novel synthesis route for 2,3-bis(undecyl)succinic acid, a succinic acid type Gemini surfactant, was achieved from Corynomicolic acid. The synthesis involved functional group interconversion, mesylation, elimination, Michael addition, and hydrolysis. The study discusses the separation of syn- and anti-anhydride isomers and the influence of stereochemistry on surface tension isotherms .

Bis(2-hydroxyethyl) 2-phenylsuccinate

The bis-alkoxycarbonylation reaction of olefins was used to synthesize bis(2-hydroxyethyl) 2-phenylsuccinate. The methodology involved a palladium(II) catalyst and p-benzoquinone as an oxidant, starting from styrene and ethylene glycol. This represents a promising approach for producing succinic acid esters, which have various industrial applications .

Synthesis of Amino Hydroxy-succinic Acid

The synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride was accomplished through a series of reactions starting from D-diethyl tartrate. The process included ring forming, ring opening, reduction, and hydrolysis, with a total yield of 42% .

Scientific Research Applications

  • (2R,3R)-2-Hydroxy-3-(stearoyloxy)succinic acid: This compound is a derivative of succinic acid with a stearoyloxy group. It might have similar properties and applications as other succinic acid derivatives, but specific details are not available .

  • (2R,3R)-2,3-Dibromosuccinic acid: This compound is a dibrominated derivative of succinic acid. It might be used in reactions that require a dibromo compound, but specific applications are not documented .

  • Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate: This compound is a diethyl ester of a hydroxy, methyl-substituted succinic acid. It might be used in reactions that require an ester or a hydroxy group .

  • (2R,3R)-2-Hydroxy-3-(stearoyloxy)succinic acid

    : This compound is a derivative of succinic acid with a stearoyloxy group. It might have similar properties and applications as other succinic acid derivatives, but specific details are not available .

  • (2R,3R)-2,3-Dibromosuccinic acid

    : This compound is a dibrominated derivative of succinic acid. It might be used in reactions that require a dibromo compound, but specific applications are not documented .

  • Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate

    : This compound is a diethyl ester of a hydroxy, methyl-substituted succinic acid. It might be used in reactions that require an ester or a hydroxy group .

Safety And Hazards

The safety information for “(2R,3R)-2,3-Bis(pivaloyloxy)succinic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound has a signal word of “Warning” and the precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHJEZDFEHUYCR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2,3-Bis(pivaloyloxy)succinic acid

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